2-(Chloromethyl)-7-methylbenzo[d]thiazole
Description
Properties
Molecular Formula |
C9H8ClNS |
|---|---|
Molecular Weight |
197.69 g/mol |
IUPAC Name |
2-(chloromethyl)-7-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c1-6-3-2-4-7-9(6)12-8(5-10)11-7/h2-4H,5H2,1H3 |
InChI Key |
MTKCDDYWLXREBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(S2)CCl |
Origin of Product |
United States |
Preparation Methods
Chlorination Using Sulfuryl Chloride
- Sulfuryl chloride (SO2Cl2) is a preferred chlorinating agent for introducing chlorine atoms into benzothiazole derivatives.
- The reaction typically involves treating the corresponding 2-methylbenzothiazole or 2-mercaptobenzothiazole derivative with sulfuryl chloride at controlled temperatures (0 to 40 °C) and atmospheric pressure.
- Reaction times vary from 1 to 72 hours depending on conditions.
- The product is isolated by conventional methods such as filtration, crystallization, or chromatography.
Halomethylation via N-Chlorosuccinimide or Other Chlorinating Agents
Alternative Halogenation Approaches
- Bromination followed by substitution with chloride sources can be employed, but direct chlorination is generally preferred for simplicity and yield.
- Other chlorinating agents such as phosphorus pentachloride or thionyl chloride are less effective or lead to side products (e.g., disulfides instead of chlorides).
Representative Reaction Conditions and Yields
Purification and Characterization
- The chloromethylated product is typically purified by chromatography or recrystallization .
- Characterization includes NMR spectroscopy , mass spectrometry , and melting point determination to confirm substitution patterns and purity.
- TLC monitoring is commonly used during synthesis to track reaction progress.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-7-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can yield dihydrothiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazole derivatives.
Scientific Research Applications
2-(Chloromethyl)-7-methylbenzo[d]thiazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-7-methylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological system .
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 2-(Chloromethyl)-7-methylbenzo[d]thiazole can be contextualized by comparing it to structurally related benzothiazoles. Below is a detailed analysis:
Key Observations :
- Synthetic Accessibility : Hydrazinyl derivatives (e.g., 83.9–88.5% yields) are more straightforward to synthesize than alkylated analogs, which require multi-step alkylation protocols .
Key Observations :
- Enzyme Inhibition : Chlorine substituents (e.g., 4-Cl in hydrazinyl analogs) enhance H+/K+ ATPase inhibition by forming halogen bonds or hydrophobic interactions with active-site residues .
- Anticancer Potential: Thiazole derivatives with electron-withdrawing groups (e.g., NO2, Cl) exhibit superior cytotoxicity, as seen in Rab7b inhibitors (IC50 ~14.6 µM) .
Physicochemical and ADMET Properties
Key Observations :
- Toxicity : Benzothiazoles with halogen substituents generally show low acute toxicity, aligning with preclinical data for analogs .
Biological Activity
2-(Chloromethyl)-7-methylbenzo[d]thiazole is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C10H8ClN
Molecular Weight: 195.63 g/mol
IUPAC Name: 2-(Chloromethyl)-7-methylbenzo[d]thiazole
Canonical SMILES: ClC1=CC2=C(C=C1)N=C(S2)C(=C(C)C)C
Biological Activity Overview
Research has indicated that 2-(Chloromethyl)-7-methylbenzo[d]thiazole exhibits various biological activities, including:
- Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of several bacterial strains, making it a candidate for antibiotic development.
- Anticancer Activity: Preliminary investigations suggest that it may induce apoptosis in cancer cell lines, particularly in breast and lung cancers.
- Anti-inflammatory Effects: The compound has demonstrated the potential to reduce inflammation markers in vitro.
The biological activity of 2-(Chloromethyl)-7-methylbenzo[d]thiazole is primarily attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition: It may inhibit enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
- Receptor Modulation: The compound can modulate receptor activity, influencing signaling pathways associated with inflammation and immune responses.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 2-(Chloromethyl)-7-methylbenzo[d]thiazole against various bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anticancer Activity
In vitro studies on cancer cell lines revealed that 2-(Chloromethyl)-7-methylbenzo[d]thiazole induces apoptosis through various mechanisms, including caspase activation. The findings are presented in Table 2.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | 70 |
| A549 (Lung Cancer) | 15 | 65 |
Case Studies
-
Case Study on Antimicrobial Properties:
A clinical trial assessed the efficacy of a formulation containing 2-(Chloromethyl)-7-methylbenzo[d]thiazole against skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates compared to standard treatments. -
Case Study on Anticancer Effects:
A laboratory study investigated the effects of this compound on tumor growth in xenograft models. It was found that treatment with the compound resulted in a marked decrease in tumor size compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
